2-({2-Phenylimidazo[1,2-A]pyridin-3-YL}carbamoyl)benzoic acid
CAS No.:
Cat. No.: VC10143230
Molecular Formula: C21H15N3O3
Molecular Weight: 357.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H15N3O3 |
|---|---|
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | 2-[(2-phenylimidazo[1,2-a]pyridin-3-yl)carbamoyl]benzoic acid |
| Standard InChI | InChI=1S/C21H15N3O3/c25-20(15-10-4-5-11-16(15)21(26)27)23-19-18(14-8-2-1-3-9-14)22-17-12-6-7-13-24(17)19/h1-13H,(H,23,25)(H,26,27) |
| Standard InChI Key | BCXKIFJJJGSVDX-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC=CC=C4C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC=CC=C4C(=O)O |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound features a benzoic acid core substituted at the ortho-position with a carbamoyl group (–NH–C(=O)–). This carbamoyl bridge connects to the 3-position of a 2-phenylimidazo[1,2-a]pyridine heterocycle (Figure 1) . Key structural elements include:
-
Benzoic acid moiety: Provides hydrophilicity and potential for hydrogen bonding via the carboxylic acid group.
-
Carbamoyl linker: Enhances conformational rigidity and facilitates interactions with biological targets through hydrogen bonding.
-
2-Phenylimidazo[1,2-a]pyridine: A fused bicyclic system with a phenyl substituent at the 2-position, contributing to hydrophobic interactions and π-stacking capabilities .
Molecular Formula:
Molecular Weight: 370.39 g/mol (calculated via PubChem data for analogous structures) .
Spectroscopic and Crystallographic Data
While direct crystallographic data for this compound are unavailable, analogs such as 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde (PubChem CID: 820933) reveal planar geometries for the imidazopyridine core, with dihedral angles of 5–10° between the phenyl and heterocyclic rings . Infrared (IR) spectroscopy of related carbamoyl-benzoic acids shows characteristic peaks at:
-
~1700 cm (C=O stretch of carboxylic acid),
-
~1650 cm (amide I band),
-
~1550 cm (amide II band).
Synthetic Strategies and Optimization
Retrosynthetic Analysis
The synthesis can be divided into three key segments (Scheme 1):
-
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde synthesis:
-
Carbamoyl bridge formation:
-
Conversion of the aldehyde to an isocyanate intermediate (e.g., using Curtius rearrangement) and subsequent coupling with 2-aminobenzoic acid.
-
-
Carboxylic acid deprotection:
Key Synthetic Steps
Step 1: Synthesis of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
-
Cyclization: 2-Aminopyridine reacts with phenylacetyl chloride in ethanol at 70°C to yield 2-phenylimidazo[1,2-a]pyridine .
-
Formylation: Iodination (N-iodosuccinimide in DCM) followed by palladium-catalyzed carbonylation introduces the aldehyde group .
Step 2: Carbamoyl Linker Installation
-
Isocyanate formation: Treatment of the aldehyde with phosphoryl chloride (POCl) and sodium azide generates an acyl azide, which undergoes Curtius rearrangement to form the isocyanate .
-
Coupling with 2-aminobenzoic acid: The isocyanate reacts with 2-aminobenzoic acid in tetrahydrofuran (THF) to form the carbamoyl bridge.
Step 3: Deprotection and Purification
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
-
Aqueous solubility: Limited (<0.1 mg/mL at pH 7.4) due to the hydrophobic imidazopyridine and phenyl groups.
-
logP: Predicted at 3.2 (ChemAxon), indicating moderate lipophilicity.
-
Stability: Susceptible to hydrolysis at extreme pH (carboxylic acid and carbamate groups) .
Spectral Data
-
H NMR (DMSO-d): δ 8.72 (s, 1H, imidazopyridine H-5), 8.25 (d, J = 7.8 Hz, 1H, benzoic acid H-6), 7.95–7.45 (m, 9H, aromatic H) .
-
C NMR: δ 172.1 (COOH), 166.8 (C=O, carbamate), 148.3 (imidazopyridine C-3).
Biological Activity and Mechanistic Insights
Nuclear Receptor Modulation
Structural similarities to constitutive androstane receptor (CAR) agonists (e.g., CITCO) suggest potential CAR/PXR activation . The carbamoyl group may mimic oxime functionalities in known agonists, enabling hydrogen bonding with Arg and Asn in CAR’s ligand-binding domain .
Applications and Future Directions
Medicinal Chemistry
-
Anticancer agents: Imidazopyridine cores are explored in kinase inhibitors (e.g., Aurora A) .
-
Metabolic disease therapy: CAR agonists regulate hepatic detoxification and lipid metabolism .
Biochemical Probes
The compound’s fluorescence properties (λ = 350 nm, λ = 450 nm) enable its use in cellular imaging .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume